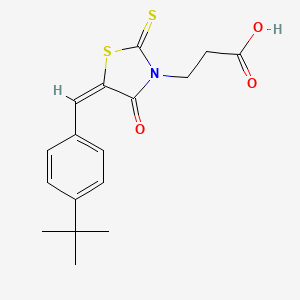

(E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-17(2,3)12-6-4-11(5-7-12)10-13-15(21)18(16(22)23-13)9-8-14(19)20/h4-7,10H,8-9H2,1-3H3,(H,19,20)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYCKVZMZUBXMY-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid. This reaction forms the 2-thioxothiazolidin-4-one ring system.

Introduction of Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 4-(tert-butyl)benzaldehyde in the presence of a base such as piperidine or pyridine.

Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory and antimicrobial properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidinone ring and benzylidene group are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound shares structural similarities with other thiazolidinone derivatives, particularly in the 4-oxo-2-thioxothiazolidin core. Key differences lie in the substituents attached to the benzylidene group and the side chain. Below is a comparative analysis:

Key Observations:

- Chloro groups () introduce electron-withdrawing effects, which may alter electronic distribution and reactivity .

- Stereochemistry : The E-configuration in the target compound contrasts with the Z-isomer in , which may lead to divergent biological activities due to steric hindrance or binding orientation differences .

Research Findings and Implications

- Biological Activity: While specific data for the target compound are unavailable, structurally related thiazolidinones exhibit antimicrobial and anti-inflammatory properties. The tert-butyl group may enhance metabolic stability compared to smaller substituents .

- Physicochemical Properties : The tert-butyl group’s hydrophobicity could improve blood-brain barrier penetration, whereas chloro or methoxy groups might favor solubility in polar environments .

- Therapeutic Potential: Modifications to the benzylidene and side chain moieties (e.g., introducing tert-butyl or chloro groups) allow fine-tuning of pharmacokinetic and pharmacodynamic profiles for targeted drug design .

Biological Activity

(E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative that has attracted attention due to its potential biological activities. This compound is characterized by a unique structure that includes a thiazolidinone ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical formula of the compound is , and its IUPAC name is (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. Below is a representation of its structure:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 200 µg/mL |

Table 1: Antimicrobial activity of thiazolidinone derivatives

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. Studies have demonstrated that this class of compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and the modulation of apoptotic pathways. For instance, a derivative with structural similarities to our compound was found to inhibit the proliferation of breast cancer cells with an IC50 value of 25 µM.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects as well. In animal models, it has shown promise in reducing inflammation markers, suggesting potential use in treating inflammatory diseases. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its anti-inflammatory profile.

Case Studies

- Study on Antimicrobial Activity : A recent study investigated the efficacy of various thiazolidinone derivatives against resistant strains of bacteria. The results indicated that certain modifications in the thiazolidinone structure could enhance antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Research : A clinical trial focused on a thiazolidinone derivative similar to (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid showed promising results in patients with advanced solid tumors, highlighting the need for further investigation into its mechanisms and therapeutic applications.

Q & A

Q. What is the general synthetic route for (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is synthesized via condensation of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with 4-(tert-butyl)benzaldehyde in glacial acetic acid under reflux (4–5 hours) using sodium acetate as a base. The precipitate is filtered, washed, and recrystallized from methanol . Key steps include precise stoichiometry (1:1 molar ratio of aldehyde to thiazolidinone) and controlled reflux conditions to ensure optimal yield.

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1702 cm⁻¹, C=N at ~1610 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic proton environments and substituent positions. Elemental analysis validates purity .

Q. How is the purity of the compound assessed post-synthesis?

Recrystallization from methanol or acetic acid removes impurities. Melting point analysis and HPLC are standard for purity verification. Elemental analysis (C, H, N, S) ensures compositional accuracy .

Q. What solvents are suitable for synthesis and purification?

Glacial acetic acid is used as the reaction medium, while methanol or acetic acid is preferred for recrystallization due to their polarity and solubility profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Variables include:

- Catalyst : Testing alternatives to sodium acetate (e.g., piperidine or ammonium acetate) to enhance condensation efficiency.

- Reaction time : Extending reflux beyond 5 hours may improve conversion but risks side reactions (e.g., aldol condensation).

- Molar ratios : Increasing aldehyde slightly (1.1:1) to drive the equilibrium toward product formation .

Q. How to resolve contradictions in melting points or spectral data between batches?

Discrepancies often arise from residual solvents or isomerization. Solutions include:

- Repetitive recrystallization with alternative solvents (e.g., ethanol/water mixtures).

- Dynamic NMR studies to detect conformational changes.

- X-ray crystallography for definitive structural confirmation .

Q. How to ensure stereochemical control during synthesis to retain the (E)-isomer?

The (E)-configuration is stabilized by conjugation between the benzylidene group and thiazolidinone ring. Monitoring via UV-Vis spectroscopy (λmax shifts) or NOESY NMR can detect undesired (Z)-isomer formation. Reaction in anhydrous conditions minimizes hydrolysis-induced isomerization .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Thioamide oxidation : Avoid prolonged exposure to air by conducting reactions under nitrogen.

- Aldol condensation : Control aldehyde excess and reaction time.

- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) for post-synthesis purification .

Q. How to evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 6 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess spectral changes .

Q. What strategies are used to scale up synthesis without compromising yield?

- Continuous flow chemistry : Enhances heat transfer and reduces reaction time.

- Catalyst recycling : Recover sodium acetate via aqueous washes.

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

- Contradiction Analysis : Compare melting points with literature analogs (e.g., derivatives with 4-methoxyphenyl groups melt at 122–124°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.